molecular formula C23H22BrN3O2 B304224 4-(3-bromophenyl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

4-(3-bromophenyl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No. B304224
M. Wt: 452.3 g/mol
InChI Key: HZDKTEHIZIIHTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-bromophenyl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a quinoline-based compound that has shown promising results in various scientific research applications.

Mechanism of Action

The mechanism of action of 4-(3-bromophenyl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of cancer. The compound has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. It also inhibits the activity of various kinases, including Akt and ERK, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
4-(3-bromophenyl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have significant biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It also inhibits the migration and invasion of cancer cells, which is essential for the metastasis of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-bromophenyl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments include its high potency and selectivity for cancer cells. The compound has been shown to have minimal toxicity towards normal cells, which is essential for the development of safe and effective cancer treatments. However, the limitations of using this compound in lab experiments include its low solubility and stability, which can affect the accuracy and reproducibility of the results.

Future Directions

The future directions for the development of 4-(3-bromophenyl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide include the optimization of the synthesis method to improve the yield and purity of the compound. The compound can also be modified to improve its solubility and stability, which can enhance its efficacy in lab experiments. Further studies are needed to investigate the potential use of this compound in the treatment of other diseases, such as inflammation and neurological disorders.
Conclusion:
In conclusion, 4-(3-bromophenyl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a promising compound that has shown significant anti-cancer activity and has potential for the treatment of other diseases. The synthesis method has been optimized, and further studies are needed to investigate the potential use of this compound in lab experiments and clinical trials.

Synthesis Methods

The synthesis of 4-(3-bromophenyl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the reaction of 3-bromoaniline with 2-acetylpyridine in the presence of a catalyst. The resulting intermediate is then reacted with cyclohexanone and ammonium acetate to yield the final product. The synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

4-(3-bromophenyl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential use in the treatment of various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. The compound has been tested in vitro and in vivo and has shown significant anti-cancer activity against various cancer cell lines.

properties

Product Name

4-(3-bromophenyl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Molecular Formula

C23H22BrN3O2

Molecular Weight

452.3 g/mol

IUPAC Name

4-(3-bromophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C23H22BrN3O2/c1-13-6-3-11-19(25-13)27-23(29)20-14(2)26-17-9-5-10-18(28)22(17)21(20)15-7-4-8-16(24)12-15/h3-4,6-8,11-12,21,26H,5,9-10H2,1-2H3,(H,25,27,29)

InChI Key

HZDKTEHIZIIHTJ-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)Br)C(=O)CCC3)C

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)Br)C(=O)CCC3)C

Pictograms

Irritant

Origin of Product

United States

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